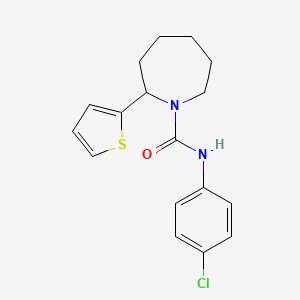
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is a chemical compound that belongs to the class of azepane carboxamides. It is a synthetic compound that has shown potential in scientific research for its various biological and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to interact with the GABAergic system by binding to the GABA receptor and enhancing the activity of GABA, which is an inhibitory neurotransmitter. This leads to the reduction of neuronal excitability and the modulation of pain and anxiety.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. It is easy to synthesize and has shown potential in various scientific research applications. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic system. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research into its pharmacokinetics and pharmacodynamics to optimize its effectiveness in vivo.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 4-chlorobenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 1-aminocycloheptane in the presence of triethylamine and acetonitrile to yield this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. It has also shown potential in the treatment of neuropathic pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-13-7-9-14(10-8-13)19-17(21)20-11-3-1-2-5-15(20)16-6-4-12-22-16/h4,6-10,12,15H,1-3,5,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYFIHUEULWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
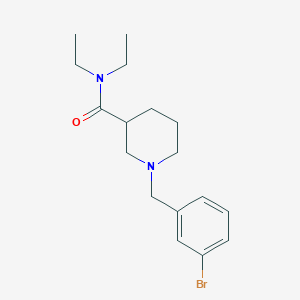
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
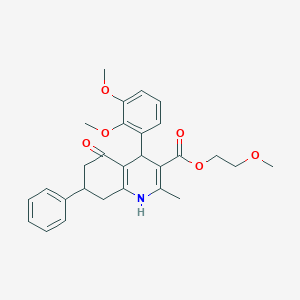
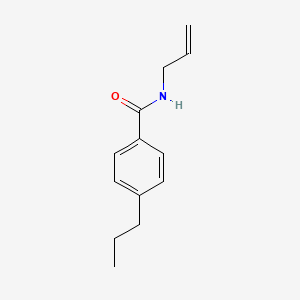
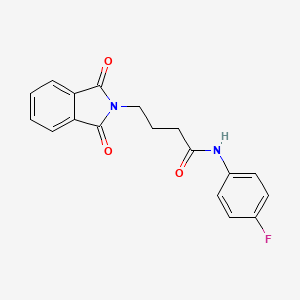
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4975397.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4975399.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)
![ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4975444.png)
